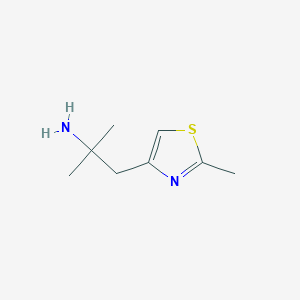
(3,3,4,4,4-Pentafluorobutyl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,3,4,4,4-Pentafluorobutyl)hydrazine is a chemical compound with the molecular formula C4H7F5N2 It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a 3,3,4,4,4-pentafluorobutyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,3,4,4,4-Pentafluorobutyl)hydrazine typically involves the reaction of hydrazine with a fluorinated alkyl halide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. For example, the reaction between hydrazine and 3,3,4,4,4-pentafluorobutyl bromide in the presence of a base such as sodium hydroxide can yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(3,3,4,4,4-Pentafluorobutyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The fluorinated alkyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation can yield fluorinated oxides, while substitution reactions can produce a variety of functionalized hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
(3,3,4,4,4-Pentafluorobutyl)hydrazine has several scientific research applications, including:
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive hydrazine group.
Wirkmechanismus
The mechanism of action of (3,3,4,4,4-Pentafluorobutyl)hydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function. The fluorinated alkyl group enhances the compound’s stability and lipophilicity, allowing it to interact with hydrophobic regions of target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3,3,4,4,4-Pentafluorobutyl)amine: Similar structure but with an amine group instead of a hydrazine group.
(3,3,4,4,4-Pentafluorobutyl)alcohol: Contains a hydroxyl group instead of a hydrazine group.
(3,3,4,4,4-Pentafluorobutyl)thiol: Contains a thiol group instead of a hydrazine group.
Uniqueness
(3,3,4,4,4-Pentafluorobutyl)hydrazine is unique due to its combination of a highly reactive hydrazine group and a stable, lipophilic fluorinated alkyl group. This combination allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for research and industrial applications .
Eigenschaften
Molekularformel |
C4H7F5N2 |
|---|---|
Molekulargewicht |
178.10 g/mol |
IUPAC-Name |
3,3,4,4,4-pentafluorobutylhydrazine |
InChI |
InChI=1S/C4H7F5N2/c5-3(6,1-2-11-10)4(7,8)9/h11H,1-2,10H2 |
InChI-Schlüssel |
NZFSAMWZJGGVHG-UHFFFAOYSA-N |
Kanonische SMILES |
C(CNN)C(C(F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(2-aminoethoxy)ethyl]-4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzamidehydrochloride](/img/structure/B13583219.png)
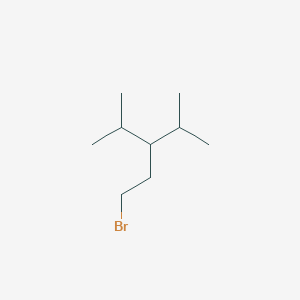
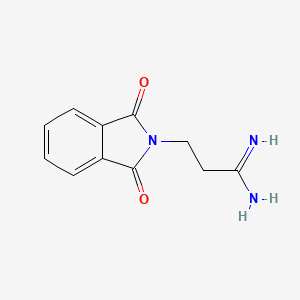
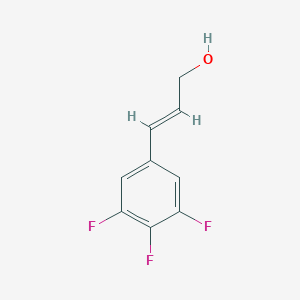
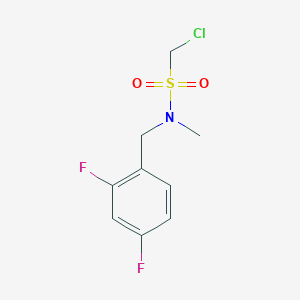

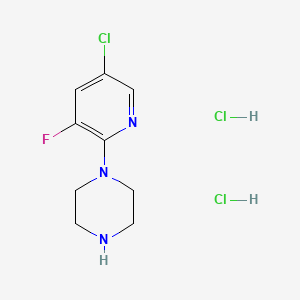

![2,5-dimethyl-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride](/img/structure/B13583272.png)

![1-[(4-Chloro-3-fluorophenyl)methyl]cyclopropane-1-carboxylicacid](/img/structure/B13583285.png)
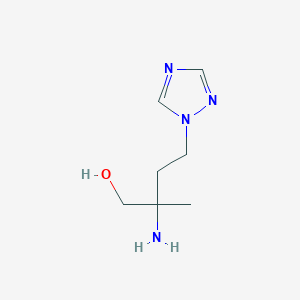
![3,4-Dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-aminehydrochloride](/img/structure/B13583288.png)
